4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Chemical Classification and Structural Features
Molecular Identity and Core Structure
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1190310-69-0) belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic). Its molecular formula is C₈H₄IN₃ , with a molecular weight of 269.04 g/mol .
Structural Features :
- Positional Substitutents :
- Iodine at position 4 (C4) of the pyridine ring.
- Cyano group (-C≡N) at position 6 (C6) of the pyrrole ring.
- Aromatic System : The fused rings exhibit planar geometry, with delocalized π-electrons contributing to aromatic stability.
- Hydrogen Bonding : The pyrrole NH group (position 1) enables hydrogen bonding and metal coordination.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | C1=CNC2=NC(=CC(=C21)I)C#N |
| Aromatic System | Bicyclic (pyrrole + pyridine) |
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar arrangement of the fused rings, with bond lengths consistent with aromatic systems. The iodine atom introduces steric bulk, while the cyano group’s electron-withdrawing nature polarizes the adjacent carbon atoms. Spectroscopic data include:
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPUOSRBTJCEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Formation of the Pyridine Ring: The pyridine ring is formed through a series of condensation reactions.
Introduction of the Nitrile Group: The nitrile group is introduced using reagents like cyanogen bromide or other nitrile sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as a critical intermediate in synthesizing compounds with anticancer properties. Notably, it is involved in developing kinase inhibitors essential for targeted cancer therapies. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against cancer cell lines, such as Hep3B cells and breast cancer 4T1 cells. For instance, a derivative demonstrated an IC50 value of 7 nM against FGFR1, indicating its potential in inhibiting tumor growth .
2. Enzyme Inhibition Studies
The compound is utilized to study enzyme inhibition related to metabolic diseases. It has been shown to inhibit human neutrophil elastase (HNE), which plays a role in inflammatory responses. Assays conducted on various enzymes help determine the selectivity profiles and IC50 values of synthesized inhibitors derived from this compound.
3. Drug Development
this compound acts as a precursor in synthesizing small-molecule drugs like vemurafenib, a B-Raf enzyme inhibitor used for treating melanoma. The iodine moiety allows for further functionalization through cross-coupling reactions, enhancing the compound's utility in drug synthesis.
Biochemistry Applications
1. Targeting Protein Kinases
Research indicates that this compound can modulate signaling pathways associated with cell growth and survival by inhibiting specific protein kinases involved in tumorigenesis. Its interaction studies focus on binding affinity and specificity towards various kinases, making it a promising candidate for targeted cancer therapies .
2. Potential in Neurodegenerative Diseases
Due to its structural characteristics and ability to inhibit protein kinases, the compound may also be explored for therapeutic applications beyond oncology, including neurodegenerative diseases and metabolic disorders where kinase inhibition is beneficial.
Environmental Chemistry Applications
1. Green Chemistry Initiatives
In the realm of environmental chemistry, this compound is utilized to develop environmentally friendly synthetic routes for various chemicals. The compound participates in reactions that minimize hazardous solvent use and maximize atom economy through methods such as microwave-assisted synthesis and grinding techniques.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug synthesis | Potent inhibitors against FGFR with low IC50 values |
| Biochemistry | Enzyme inhibition studies | Inhibits HNE; potential for metabolic disease therapies |
| Drug Development | Precursor for vemurafenib | Enhances survival rates in metastatic melanoma patients |
| Environmental Chemistry | Green synthesis methods | Reduces hazardous solvent use; promotes atom economy |
Case Studies
Case Study 1: FGFR Inhibition
A study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these derivatives, one exhibited significant antiproliferative effects on breast cancer cells (4T1), inducing apoptosis and reducing migration and invasion rates. This highlights the therapeutic potential of such compounds in cancer treatment .
Case Study 2: Synthesis of Vemurafenib
The successful application of this compound in synthesizing vemurafenib showcases its importance in drug development. Vemurafenib has been pivotal in improving survival rates among patients with metastatic melanoma due to its targeted action against B-Raf mutations .
Mechanism of Action
The mechanism of action of 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Iodine (4-position): Enhances steric bulk and polarizability, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Methoxy (6-position): Electron-donating properties may stabilize the aromatic system but reduce reactivity compared to nitriles.
- Positional Isomerism :
Physicochemical Properties
Notes:
Biological Activity
Overview
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features an iodine atom at the 4-position and a nitrile group at the 6-position of a fused pyrrole-pyridine ring system. This specific substitution pattern contributes to its distinct electronic and steric properties, making it a valuable scaffold for drug development.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H4IN3 |
| Molecular Weight | 232.04 g/mol |
| CAS Number | 1190310-69-0 |
| InChI Key | XJPUOSRBTJCEQA-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly kinases. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation, differentiation, and survival. By binding to the active sites of these kinases, the compound disrupts cellular signaling pathways, leading to effects such as:
- Inhibition of Cell Proliferation: Suppression of cancer cell growth.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Inhibition of Kinases
The compound has been identified as an inhibitor of SGK-1 kinase, which is implicated in various diseases, including cancer and metabolic disorders. The inhibition mechanism involves competitive binding at the ATP-binding site of the kinase, thereby preventing substrate phosphorylation and subsequent signaling cascades that promote tumor growth and survival .
Case Studies
-
Study on FGFR Inhibition:
- A study demonstrated that this compound effectively inhibits FGFR signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates compared to untreated controls .
- SGK-1 Kinase Inhibition:
Q & A
Q. Design a protocol for synthesizing this compound with >90% purity.
- Step-by-Step :
Iodination : Add N-iodosuccinimide (1.1 eq) to 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1 eq) in glacial acetic acid. Stir at 120°C under microwave irradiation (30 min).
Workup : Quench with Na₂S₂O₃, extract with DCM, and dry over MgSO₄.
Purification : Recrystallize from ethanol/water (3:1) or use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
